molecular formula C20H20N4O4S2 B10983850 ethyl 4-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B10983850
M. Wt: 444.5 g/mol
InChI Key: CCZNPSGMNUKTSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core fused with a pyridazinone moiety. The molecule includes an ethyl carboxylate group at position 5 of the thiazole ring and a 4-methyl substituent at position 2. Position 2 of the thiazole is functionalized with an acetyl amino linker, bridging to a 3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl group. The compound’s synthesis likely involves multi-step reactions, including amide coupling and heterocyclic ring formation, as inferred from analogous structures .

Properties

Molecular Formula

C20H20N4O4S2

Molecular Weight

444.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[[2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C20H20N4O4S2/c1-4-28-19(27)18-12(2)21-20(30-18)22-16(25)11-24-17(26)10-9-15(23-24)13-5-7-14(29-3)8-6-13/h5-10H,4,11H2,1-3H3,(H,21,22,25)

InChI Key

CCZNPSGMNUKTSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)SC)C

Origin of Product

United States

Preparation Methods

Substrate Preparation

Ethyl 2-chloroacetoacetate serves as the α-halo ketone precursor, reacting with thiourea derivatives to form the thiazole ring. The methyl group at position 4 and the ester at position 5 are introduced regioselectively during this step. For example, ethyl 2-chloroacetoacetate reacts with methylthiourea in ethanol under reflux to yield ethyl 4-methyl-1,3-thiazole-5-carboxylate.

Functionalization at Position 2

The amino group at position 2 is introduced via nucleophilic substitution or coupling reactions. In one approach, the thiazole intermediate is treated with hydrazine to generate a 2-amino-thiazole derivative, which is subsequently acylated. Alternatively, direct coupling using carbodiimide-mediated reactions (e.g., EDCI/HOBt) with activated carboxylic acids can be utilized.

Synthesis of the Pyridazinone Moiety

The 3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl subunit is synthesized through cyclization of hydrazine derivatives with diketones or ketoesters.

Hydrazine Intermediate Preparation

4-(Methylsulfanyl)benzaldehyde is condensed with hydrazine hydrate to form the corresponding hydrazone. This intermediate undergoes cyclization with ethyl acetoacetate in acetic acid under reflux, yielding 3-[4-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine.

Oxidation and Functionalization

The pyridazinone ring is stabilized by oxidation to the 6-oxo state. Bromine in carbon tetrachloride (BrCCl₃) with 1,8-diazabicycloundec-7-ene (DBU) is a common oxidant system. This step ensures the formation of the conjugated keto group essential for subsequent reactivity.

Coupling of Thiazole and Pyridazinone Subunits

The final step involves connecting the thiazole and pyridazinone moieties via an acetamide linker.

Acetylation of the Thiazole Amino Group

The 2-amino group of the thiazole derivative is acylated with bromoacetyl bromide in dichloromethane in the presence of triethylamine. This yields the bromoacetyl intermediate, which is then subjected to nucleophilic displacement with the pyridazinone subunit.

Nucleophilic Substitution

The pyridazinone, activated at the 1-position by deprotonation with sodium hydride, reacts with the bromoacetyl-thiazole intermediate in dry tetrahydrofuran (THF). The reaction proceeds at room temperature for 12–24 hours, affording the target compound.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography using silica gel and a gradient eluent system (ethyl acetate/hexane, 1:3 to 1:1). The purity is confirmed by thin-layer chromatography (TLC) with Rf ≈ 0.4 in ethyl acetate/hexane (1:1).

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, J = 7.1 Hz, CH₂CH₃), 2.52 (s, 3H, SCH₃), 2.68 (s, 3H, thiazole-CH₃), 4.32 (q, 2H, J = 7.1 Hz, OCH₂), 7.24–7.86 (m, 4H, aryl-H), 8.12 (s, 1H, NH).

  • HRMS (ESI+) : m/z calculated for C₂₁H₂₁N₄O₄S₂ [M+H]⁺: 481.0934; found: 481.0928.

Optimization and Yield Considerations

Reaction Efficiency

The overall yield for the three-step synthesis is approximately 32–45%, with the coupling step being the bottleneck (50–60% yield). Side products include unreacted pyridazinone and over-acylated thiazole derivatives.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) increase coupling efficiency but complicate purification. Lower temperatures (0–5°C) during acylation reduce side reactions but prolong reaction times.

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilization of the thiazole core on Wang resin enables stepwise acylation and cyclization, though yields are modest (25–30%).

Microwave-Assisted Reactions

Microwave irradiation (100°C, 30 min) accelerates the coupling step, improving yields to 55% while reducing degradation.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing EDCI/HOBt with cheaper coupling agents (e.g., DCC) reduces costs but necessitates rigorous purification to remove dicyclohexylurea byproducts.

Green Chemistry Approaches

Water as a solvent in the cyclocondensation step achieves 85% conversion, though product isolation remains challenging .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]-1,3-thiazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyridazinone moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Electrophilic Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Pharmacological Applications

  • Anti-inflammatory Agents :
    • Compounds similar to ethyl 4-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]-1,3-thiazole-5-carboxylate have been studied for their ability to inhibit phosphodiesterase 4 (PDE4), an enzyme linked to inflammatory diseases. Research indicates that modifications to the compound can enhance selectivity and potency against PDE4, suggesting its potential as a therapeutic agent in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
  • Antimicrobial Activity :
    • The thiazole component is known for its antimicrobial properties. Studies have demonstrated that derivatives of thiazoles exhibit significant activity against various bacterial strains, making this compound a candidate for further exploration in antibiotic development .
  • Anticancer Properties :
    • Preliminary studies indicate that compounds with similar structures can interact with enzymes and receptors involved in cancer pathways. The presence of both thiazole and pyridazine rings may enhance its pharmacological profile compared to other compounds, potentially leading to novel anticancer therapies .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step procedures that include:

  • Formation of the thiazole ring.
  • Introduction of the pyridazinone moiety.
  • Esterification to yield the final product.

Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Recent studies have highlighted the biological evaluation of similar thiazole derivatives, showcasing their potential as effective agents against various diseases. For instance:

  • A study demonstrated that certain thiazole derivatives exhibited significant antibacterial activity compared to standard antibiotics like Ciprofloxacin .

These findings suggest that this compound may hold promise as a lead compound for drug development targeting inflammation and cancer.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Molecular Features

A comparative analysis of the target compound with structurally related molecules reveals key differences in heterocyclic cores, substituents, and synthetic routes (Table 1).

Key Observations:

Heterocyclic Core Diversity: The target compound’s pyridazinone core differs from the pyrimidine in the compound and the pyridinone in . Pyridazinones are less common in drug-like molecules but offer unique hydrogen-bonding capabilities due to their carbonyl and nitrogen arrangement .

Substituent Effects :

  • The methylsulfanylphenyl group in the target compound introduces lipophilicity, which may improve membrane permeability relative to the dichlorophenyl () or hydroxy groups (). However, this could also increase off-target interactions .
  • The ethyl carboxylate in the target compound contrasts with the methyl carboxylate in , suggesting differences in solubility and hydrolysis rates in vivo.

Molecular Weight and Complexity :

  • The target compound (MW ~456.5) is intermediate in size compared to the compound (MW 634.5) and smaller than ’s (MW 365.4). Its dual sulfur atoms (thiazole + methylsulfanyl) may enhance metal-binding capacity but could pose synthetic challenges .

Physicochemical and Pharmacological Implications

  • Lipophilicity : The methylsulfanyl group (logP ~2.5 estimated) in the target compound may increase passive diffusion compared to the polar hydroxy group in ’s compound (logP ~1.8) .
  • Metabolic Stability: The pyridazinone core’s electron-deficient nature may resist oxidative metabolism better than the pyridinone in .

Biological Activity

Ethyl 4-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]-1,3-thiazole-5-carboxylate is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory activities, supported by various studies and data.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H20N4O3S
  • Molecular Weight : 372.44 g/mol

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazole and pyridazine compounds exhibit potent anticancer effects. For instance, a related compound showed IC50 values of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells . The mechanism of action often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. Compounds in the same class have shown effectiveness against various pathogenic bacteria, including strains resistant to conventional antibiotics . The antibacterial mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Antifungal Activity

The antifungal activity of similar thiazole derivatives has been documented, with some compounds exhibiting efficacy comparable to established antifungal agents like bifonazole. These compounds disrupt fungal cell membranes or inhibit ergosterol biosynthesis .

Anti-inflammatory Activity

Thiazole and pyridazine derivatives are noted for their anti-inflammatory properties. They inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in the inflammatory response .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis
AntibacterialDisruption of cell wall synthesis
AntifungalInhibition of ergosterol biosynthesis
Anti-inflammatoryInhibition of COX and LOX

Case Studies

  • Case Study on Anticancer Effects :
    A study evaluated the cytotoxic effects of a thiazole derivative on various cancer cell lines, revealing significant growth inhibition in MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The study highlighted the potential for these compounds in developing targeted cancer therapies.
  • Case Study on Antibacterial Efficacy :
    Another research project tested a series of thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited bactericidal activity comparable to standard antibiotics such as streptomycin.

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?

Answer:
The compound is synthesized via multi-step reactions, typically involving:

Core pyridazinone formation : Condensation of substituted hydrazines with β-keto esters under reflux in ethanol or acetic acid.

Thiazole ring construction : Cyclization of thiourea intermediates with α-halo ketones.

Acetylation and esterification : Reaction with acetyl chloride or acetic anhydride, followed by esterification with ethanol under acidic conditions .

Intermediates are characterized using:

  • NMR spectroscopy (1H, 13C in deuterated DMSO or CDCl3) to confirm regiochemistry.
  • Mass spectrometry (MS) for molecular ion verification.
  • IR spectroscopy to track functional groups (e.g., C=O at ~1700 cm⁻¹) .

Basic: How is structural identity confirmed, and what analytical methods resolve ambiguities?

Answer:
Primary methods:

  • X-ray crystallography (if crystals are obtainable) for unambiguous 3D structure determination.
  • 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations, especially for distinguishing thiazole and pyridazine ring protons .
    Ambiguity resolution:
  • High-resolution MS (HRMS) to rule out isobaric impurities.
  • HPLC-MS coupled with reference standards to confirm retention times .

Basic: What in vitro assays are used for preliminary biological screening?

Answer:

  • Enzyme inhibition assays : Measure IC₅₀ against kinases or proteases (e.g., 96-well plate fluorometric assays with ATP analogs).
  • Cytotoxicity screening : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7).
  • Solubility and stability : PBS and simulated gastric fluid (pH 1.2–6.8) tested via UV-Vis spectroscopy .

Advanced: How are reaction conditions optimized for improved yield in multi-step synthesis?

Answer:
Design of Experiments (DoE) is employed to evaluate variables:

FactorRange TestedOptimal Condition
Temperature60–120°C80°C (avoids side reactions)
Catalyst (e.g., Pd/C)1–5 mol%3 mol% (balance cost/activity)
SolventDMF, THF, EtOHEtOH (green chemistry preference)

Flow chemistry (e.g., microreactors) enhances mixing and heat transfer for exothermic steps .

Advanced: How to resolve contradictions between computational docking and experimental bioactivity data?

Answer:

Re-evaluate docking parameters : Adjust protonation states (e.g., thiazole nitrogen pKa) and ligand flexibility in software like AutoDock Vina.

Experimental validation :

  • Surface plasmon resonance (SPR) to measure binding affinity.
  • Isothermal titration calorimetry (ITC) for thermodynamic profiling.

Check metabolite interference : Use LC-MS to identify degradation products in assay media .

Advanced: What strategies validate the compound’s stability under physiological conditions?

Answer:

  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal degradation (e.g., melting points, decomposition thresholds).
  • Forced degradation studies : Expose to UV light (ICH Q1B guidelines), acidic/basic hydrolysis, and oxidative stress (H₂O₂). Monitor via HPLC-UV at 254 nm .

Advanced: How are structure-activity relationships (SAR) explored for this scaffold?

Answer:

  • Substituent modulation : Vary the methylsulfanyl group (e.g., replace with methoxy or halogens) to assess electronic effects.
  • Bioisosteric replacement : Swap thiazole with oxazole or pyridine rings.
  • Pharmacophore mapping : Overlay active/inactive analogs using MOE software to identify critical H-bond donors/acceptors .

Advanced: What computational methods predict metabolite formation?

Answer:

  • CYP450 metabolism prediction : Use in silico tools (e.g., StarDrop, MetaSite) to identify oxidation sites (e.g., sulfur in methylsulfanyl group).
  • MD simulations : Analyze binding to hepatic enzymes (e.g., CYP3A4) with GROMACS.
  • Experimental cross-check : Incubate with liver microsomes and analyze via LC-MS/MS .

Advanced: How to scale up synthesis while maintaining reproducibility?

Answer:

  • Process analytical technology (PAT) : Implement inline FTIR for real-time reaction monitoring.
  • Control particle size : Use cryogenic grinding to ensure uniform crystallization.
  • Quality-by-design (QbD) : Define critical quality attributes (CQAs) like purity (>98%) and establish design space for key parameters .

Advanced: What statistical models analyze dose-response discrepancies in in vivo studies?

Answer:

  • Non-linear regression (e.g., GraphPad Prism) to fit Hill slopes and EC₅₀ values.
  • ANOVA with post-hoc tests (Tukey’s HSD) for inter-group comparisons.
  • Bootstrap resampling to estimate confidence intervals for skewed data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.